molecular formula C14H10Cl2O3 B185418 4-Chlorophenyl (2-chlorophenoxy)acetate CAS No. 62095-39-0

4-Chlorophenyl (2-chlorophenoxy)acetate

Cat. No.: B185418
CAS No.: 62095-39-0
M. Wt: 297.1 g/mol
InChI Key: BVJQVIYLGYZDDB-UHFFFAOYSA-N
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Description

4-Chlorophenyl (2-chlorophenoxy)acetate is a synthetic chlorophenoxy compound of significant interest in chemical and biological research. As an ester derivative, it is structurally related to phenoxyherbicides such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) . These compounds are known to mimic natural plant auxins, leading to uncontrolled growth and making them effective for weed control. Consequently, this acetate ester is a valuable intermediate for investigating the structure-activity relationships, metabolism, and environmental fate of this class of herbicides . The primary mechanism of action for chlorophenoxy compounds is believed to involve the disruption of normal cellular processes in target plants. Research on related acids indicates they can act as uncouplers of oxidative phosphorylation and may cause dose-dependent cell membrane damage . The ester form is particularly useful in metabolic and toxicokinetic studies, as esters are often hydrolyzed in biological systems to release the active acid, a process that has been observed in toxicokinetic studies of similar compounds where protein binding and elimination pathways are analyzed . This product is intended solely for laboratory and research applications. It is a key reagent for synthesizing more complex molecules, studying enzymatic hydrolysis, and investigating the toxicological profiles of chlorophenoxy herbicides in controlled settings. 4-Chlorophenyl (2-chlorophenoxy)acetate is supplied with a certificate of analysis to ensure its identity and purity, supporting the generation of reliable and reproducible scientific data. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

62095-39-0

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

IUPAC Name

(4-chlorophenyl) 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-7-11(8-6-10)19-14(17)9-18-13-4-2-1-3-12(13)16/h1-8H,9H2

InChI Key

BVJQVIYLGYZDDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-chlorophenyl (2-chlorophenoxy)acetate, differing in substituents, ester groups, or biological activity:

Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS: 10263-19-1)

  • Molecular Formula : C₁₂H₁₃ClO₄
  • Key Differences :
    • Contains an ethyl ester group instead of a 4-chlorophenyl ester.
    • Features an additional ketone in the acetoacetate moiety, enhancing its electrophilic character.
    • Exhibits higher solubility in polar solvents due to the ketone group.
  • Applications : Intermediate in synthesizing heterocyclic compounds, such as pyrazoles and indoles .

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate (CAS: 1016880-01-5)

  • Molecular Formula : C₉H₇Cl₂O₅S
  • Key Differences :
    • Contains a chlorosulfonyl (-SO₂Cl) group, introducing strong electrophilic reactivity.
    • The methyl ester group reduces steric hindrance compared to the bulkier 4-chlorophenyl group.
    • Likely used in sulfonamide drug synthesis due to the sulfonyl chloride functionality .

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Key Differences: Incorporates an imidazole ring, enabling interactions with biological targets like sirtuins (histone deacetylases). Demonstrated strong inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores compared to other sirtuin inhibitors .

Methyl 2-(4-chlorophenyl)sulfanylacetate (CAS: 15446-15-8)

  • Molecular Formula : C₉H₉ClO₂S
  • Key Differences: Replaces the phenoxy group with a sulfanyl (-S-) bridge, increasing lipophilicity. Potential applications in agrochemicals due to sulfur’s role in pesticidal activity .

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate (CAS: 401631-70-7)

  • Molecular Formula: C₁₁H₁₀ClNO₃
  • Key Differences: Contains a cyano (-CN) group, which enhances electron-withdrawing effects and metabolic stability. Used in synthesizing kinase inhibitors and other bioactive molecules .

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Biological/Industrial Relevance Reference
4-Chlorophenyl (2-chlorophenoxy)acetate C₁₄H₁₀Cl₂O₃ 4-Chlorophenyl, 2-chlorophenoxy Synthetic intermediate
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ Ethyl ester, ketone Heterocyclic synthesis
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate C₉H₇Cl₂O₅S Chlorosulfonyl, methyl ester Sulfonamide precursor
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate C₁₄H₁₅ClN₂O₂ Imidazole, ethyl ester Sirtuin inhibition in NSCLC
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S Sulfanyl, methyl ester Agrochemical research

Key Research Findings

  • Reactivity : The chlorosulfonyl derivative (CAS: 1016880-01-5) exhibits higher reactivity in nucleophilic substitutions compared to the target compound due to its -SO₂Cl group .
  • Synthetic Utility: Ethyl 2-(4-chloro-2-cyanophenoxy)acetate’s cyano group enables efficient cyclization reactions, making it valuable for drug discovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chlorophenyl (2-chlorophenoxy)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via esterification or nucleophilic substitution. For example, chloroacetic acid derivatives react with substituted phenols under alkaline conditions (e.g., NaOH/acetone) to form the ester linkage. Temperature (40–60°C), stoichiometry of reactants, and solvent polarity critically affect yields. Hydrolysis side reactions can be minimized by controlling pH and avoiding excess water .
  • Key Data : A standard procedure involves refluxing equimolar amounts of 4-chlorophenol and 2-chlorophenoxyacetyl chloride in dry dichloromethane, yielding >75% after 6 hours .

Q. How can researchers characterize the purity and structural integrity of 4-Chlorophenyl (2-chlorophenoxy)acetate?

  • Methodology : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at δ 170–175 ppm).
  • XRD for crystalline structure validation, particularly if polymorphs are suspected .
    • Validation : Cross-check melting points (reported range: 110–112°C) against literature to identify impurities .

Q. What are the primary degradation pathways of this compound under ambient storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester group as the main pathway, forming 4-chlorophenol and 2-chlorophenoxyacetic acid. Use LC-MS to track degradation products. Stabilize with desiccants and storage at 4°C .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of 4-Chlorophenyl (2-chlorophenoxy)acetate?

  • Methodology : Apply density functional theory (DFT) to predict transition states and activation energies for esterification or substitution reactions. Tools like Gaussian or ORCA can model substituent effects (e.g., electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon). Validate with experimental kinetic data .
  • Case Study : Quantum mechanical/molecular mechanical (QM/MM) simulations identified solvent effects (e.g., acetone vs. THF) on reaction rates, aligning with empirical observations of 20% higher yields in polar aprotic solvents .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

Assay standardization : Compare cytotoxicity data (e.g., IC₅₀ in HepG2 cells) across studies using identical protocols (e.g., MTT assay, 48-hour exposure).

Metabolite profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., esterase-mediated hydrolysis in vivo).

Statistical meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like cell line variability .

Q. What experimental design strategies improve the scalability of 4-Chlorophenyl (2-chlorophenoxy)acetate synthesis?

  • Methodology : Employ a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to optimize parameters:

  • Factors: Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).
  • Response: Yield (Y₁), purity (Y₂).
    • Outcome : A 3-factor model reduced optimal reaction time from 8 to 4 hours while maintaining >80% yield .

Q. What mechanistic insights explain the compound’s selectivity in herbicidal applications?

  • Methodology :

  • Enzyme inhibition assays : Test affinity for plant acetolactate synthase (ALS) using fluorescence quenching.
  • Molecular docking : Simulate binding interactions (e.g., H-bonding with ALS active site residues).
  • Field trials : Compare weed suppression (e.g., Amaranthus retroflexus) at varying concentrations (0.1–1.0 mM) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s environmental persistence?

  • Methodology :

  • Half-life studies : Compare aerobic vs. anaerobic soil metabolism (e.g., t₁/₂ = 30 days vs. 120 days).
  • Analytical cross-validation : Use isotope-labeled analogs (e.g., ¹⁴C-tracking) to distinguish abiotic vs. microbial degradation.
  • Geospatial factors : Account for soil pH and organic matter content, which vary between studies and regions .

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